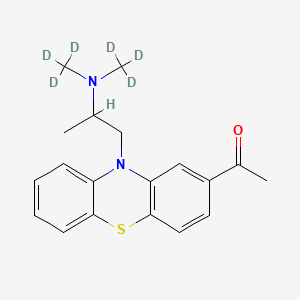
Acepromethazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acepromethazine-d6 is a deuterated form of acepromethazine, a phenothiazine derivative with neuroleptic and anti-histamine properties. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acepromethazine, as the deuterium atoms can provide a distinct mass spectrometric signature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acepromethazine-d6 typically involves the incorporation of deuterium atoms into the acepromethazine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of acepromethazine can also result in the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to prevent contamination and ensure the incorporation of deuterium atoms at the desired positions in the molecule.
Chemical Reactions Analysis
Types of Reactions
Acepromethazine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives.
Scientific Research Applications
Acepromethazine-d6 is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound provide a distinct mass spectrometric signature, making it useful for studying the pharmacokinetics and metabolism of acepromethazine.
Metabolic Pathway Analysis: Researchers use this compound to trace metabolic pathways and identify metabolites.
Drug Interaction Studies: The compound is used to study drug interactions and the effects of acepromethazine on various biological systems.
Analytical Chemistry: this compound is used as an internal standard in analytical chemistry to quantify acepromethazine in biological samples.
Mechanism of Action
Acepromethazine-d6 exerts its effects through the same mechanism as acepromethazine. It acts as an antagonist on various receptors, including:
Dopaminergic Receptors: Blocks post-synaptic dopamine receptors, leading to its antipsychotic effects.
Histaminergic Receptors: Antagonizes histamine H1 receptors, resulting in its anti-histamine properties.
Adrenergic Receptors: Blocks alpha-adrenergic receptors, contributing to its sedative effects.
Muscarinic Receptors: Antagonizes muscarinic acetylcholine receptors, leading to its antiemetic effects.
Comparison with Similar Compounds
Acepromethazine-d6 is similar to other phenothiazine derivatives, such as:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative with anti-histamine and antiemetic properties.
Acepromazine: The non-deuterated form of acepromethazine, used primarily in veterinary medicine.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies, as well as in analytical chemistry as an internal standard.
Properties
Molecular Formula |
C19H22N2OS |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone |
InChI |
InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3 |
InChI Key |
XLOQNFNTQIRSOX-LIJFRPJRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)



![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
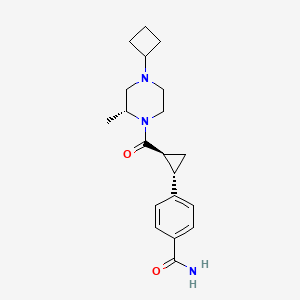
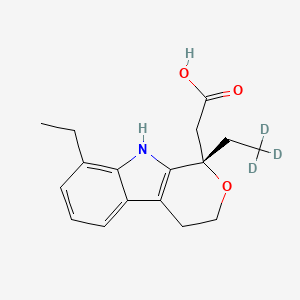
![N-((1R,6R)-6-Amino-2,2-difluorocyclohexyl)-5-methyl-4-(6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B12431871.png)
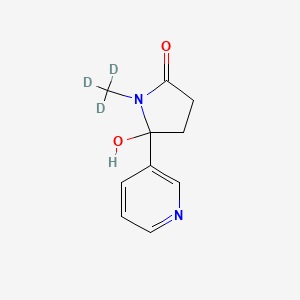

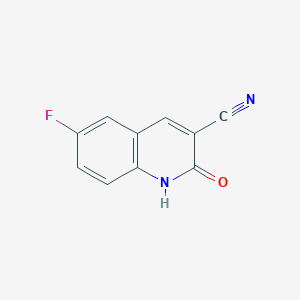
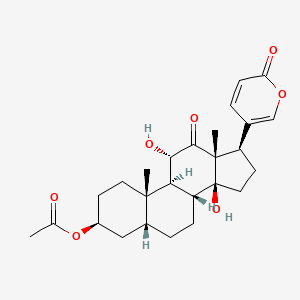
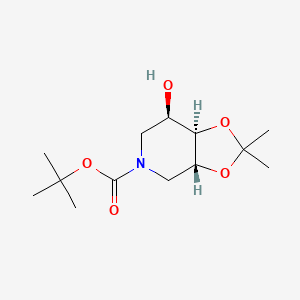
![5,7-Dimethoxy-6-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12431904.png)
